An In-Depth Technical Guide to 4-Amino-4'-chlorobiphenyl: Structural Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 4-Amino-4'-chlorobiphenyl: Structural Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 4-Amino-4'-chlorobiphenyl, a significant chemical intermediate in the synthesis of fungicides and a compound of interest in analytical and toxicological research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characteristics, synthetic pathways, and analytical methodologies.
Introduction and Physicochemical Properties
4-Amino-4'-chlorobiphenyl is a substituted biphenyl derivative with the molecular formula C₁₂H₁₀ClN.[1] Its structure features two phenyl rings linked together, with an amino group (-NH₂) at the 4-position of one ring and a chlorine atom (-Cl) at the 4'-position of the other. This substitution pattern imparts specific chemical and physical properties that are critical to its reactivity and analytical behavior.
Table 1: Physicochemical Properties of 4-Amino-4'-chlorobiphenyl
| Property | Value | Source(s) |
| CAS Number | 135-68-2 | [1] |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| Appearance | Off-white to orange to brown solid | [2] |
| Melting Point | 126°C to 132°C | [2] |
| LogP | 3.34 | [1] |
| IUPAC Name | 4'-chloro-[1,1'-biphenyl]-4-amine | [2] |
Molecular Structure and Spectroscopic Analysis
A thorough understanding of the molecular structure is paramount for predicting reactivity and interpreting analytical data. In the absence of published experimental crystallographic data for 4-Amino-4'-chlorobiphenyl, its structural and spectroscopic characteristics can be predicted based on established principles and data from analogous compounds.
Predicted ¹H and ¹³C NMR Spectral Data
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 | ~7.35 | d | ~8.5 |
| H-3, H-5 | ~6.75 | d | ~8.5 |
| H-2', H-6' | ~7.45 | d | ~8.6 |
| H-3', H-5' | ~7.38 | d | ~8.6 |
| -NH₂ | ~3.8 (broad) | s | - |
Rationale behind predictions: The aromatic protons on the amino-substituted ring (H-3, H-5) are expected to be upfield due to the electron-donating effect of the amino group. The protons on the chloro-substituted ring will be influenced by the electron-withdrawing nature of the chlorine atom, leading to downfield shifts. The broad singlet for the amine protons is due to quadrupole broadening and exchange with trace amounts of water.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~128.5 |
| C-2, C-6 | ~128.0 |
| C-3, C-5 | ~115.5 |
| C-4 | ~146.0 |
| C-1' | ~139.0 |
| C-2', C-6' | ~129.0 |
| C-3', C-5' | ~128.8 |
| C-4' | ~133.0 |
Rationale behind predictions: The carbon attached to the amino group (C-4) is expected to be significantly deshielded. Conversely, the ortho and para carbons (C-3, C-5) will be shielded. In the chloro-substituted ring, the carbon bearing the chlorine (C-4') will be deshielded.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Amino-4'-chlorobiphenyl is expected to show characteristic absorption bands.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (amine) | 3400-3200 | Two bands for asymmetric and symmetric stretching |
| C-H stretch (aromatic) | 3100-3000 | |
| C=C stretch (aromatic ring) | 1600-1450 | Multiple bands |
| C-N stretch (aromatic amine) | 1340-1250 | |
| C-Cl stretch | 1100-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-4'-chlorobiphenyl, the molecular ion peak [M]⁺ would be observed at m/z 203, with an isotopic peak [M+2]⁺ at m/z 205, characteristic of a monochlorinated compound.
Proposed Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway for 4-Amino-4'-chlorobiphenyl.
Synthesis of 4-Amino-4'-chlorobiphenyl
Several synthetic routes can be employed to prepare 4-Amino-4'-chlorobiphenyl. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are the Gomberg-Bachmann reaction and the Suzuki-Miyaura cross-coupling.
Gomberg-Bachmann Reaction
This classical method involves the diazotization of an aniline derivative followed by its reaction with an aromatic compound.[3][4][5]
Reaction Scheme:
p-chloroaniline + NaNO₂/HCl → p-chlorobenzenediazonium chloride p-chlorobenzenediazonium chloride + Aniline → 4-Amino-4'-chlorobiphenyl
Experimental Protocol (Adapted from patent literature): [3][6]
-
Diazotization: In a 250 mL four-neck round-bottom flask, add p-chloroaniline (0.03 mol), water (6 g), and hydrochloric acid (10-13 mL). Heat the mixture to 50-70°C to dissolve the amine, then cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.032 mol) in water, maintaining the temperature below 5°C. Stir the reaction mixture for 2 hours to ensure complete formation of the diazonium salt.
-
Coupling: In a separate flask, prepare a solution of aniline (excess) in an appropriate solvent (e.g., a mixture of water and tetrahydrofuran or DMF).
-
Under an inert atmosphere (nitrogen or argon), cool the diazonium salt solution to -15°C to -18°C and slowly add a concentrated solution of sodium hydroxide to make it alkaline.
-
Slowly add the alkaline diazonium salt solution to the aniline solution, maintaining the temperature of the reaction mixture.
-
After the addition is complete, allow the reaction to proceed for several hours.
-
Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the product as its hydrochloride salt. Filter the solid, wash with cold water, and then neutralize with a base (e.g., sodium bicarbonate solution) to obtain the free amine.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the Gomberg-Bachmann synthesis of 4-Amino-4'-chlorobiphenyl.
Suzuki-Miyaura Cross-Coupling
This modern palladium-catalyzed cross-coupling reaction offers a versatile and often higher-yielding alternative to the Gomberg-Bachmann reaction.[7][8][9] It involves the reaction of an aryl halide with an arylboronic acid.
Reaction Scheme:
4-Aminophenylboronic acid + 1-Chloro-4-iodobenzene + Pd catalyst/Base → 4-Amino-4'-chlorobiphenyl
Experimental Protocol (General procedure adapted for this synthesis):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenylboronic acid (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to reflux (around 90-100°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Workflow for the Suzuki-Miyaura synthesis of 4-Amino-4'-chlorobiphenyl.
Analytical Methodologies
Accurate and sensitive analytical methods are crucial for the quantification of 4-Amino-4'-chlorobiphenyl in various matrices, including reaction mixtures, environmental samples, and biological systems. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic amines.[10][11][12]
Table 5: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) | A gradient elution (e.g., starting with 40% acetonitrile and increasing to 80%) is often necessary for good peak shape and resolution. The acid improves peak symmetry and suppresses silanol interactions. Formic acid is suitable for MS compatibility.[1][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or 280 nm | Aromatic compounds typically have strong absorbance in this region. |
| Injection Volume | 10-20 µL | |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[14][15][16] Derivatization is often employed to improve the chromatographic properties of polar amines.
Experimental Protocol:
-
Derivatization (optional but recommended): To a solution of the sample in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA). Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction. This converts the polar -NH₂ group into a less polar and more volatile derivative.
-
GC-MS Analysis:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan to identify unknown components or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. In SIM mode, monitor the molecular ion and characteristic fragment ions.
-
Toxicological Profile
The toxicological properties of 4-Amino-4'-chlorobiphenyl are not as extensively studied as its parent compound, 4-aminobiphenyl. However, based on the known toxicity of related compounds, a precautionary approach is warranted.
4-Aminobiphenyl is a known human bladder carcinogen.[9][17][18] Its carcinogenicity is attributed to its metabolic activation in the liver to reactive intermediates that can form DNA adducts.[1] The presence of a chlorine atom on the biphenyl ring system can influence the metabolic pathways and potentially alter the toxicological profile.
Studies on chlorinated anilines have shown that the position and number of chlorine atoms affect their toxicity, with p-chloroaniline often exhibiting the most severe hematotoxic effects.[1] Chlorinated anilines can be toxic to aquatic organisms.[19][20][21] The introduction of a chlorine atom can increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Given the structural similarity to a known carcinogen, 4-Amino-4'-chlorobiphenyl should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid skin contact and inhalation. For a more detailed toxicological assessment, in silico prediction models can be utilized to estimate potential toxicity endpoints.[22][23][24][25]
Conclusion
4-Amino-4'-chlorobiphenyl is a molecule with significant industrial relevance and presents interesting challenges and opportunities for synthetic and analytical chemists. This guide has provided a comprehensive overview of its structural properties, with predicted spectroscopic data to aid in its identification. Detailed protocols for its synthesis via the Gomberg-Bachmann and Suzuki-Miyaura reactions have been outlined, offering both classical and modern approaches. Furthermore, robust analytical methods using HPLC-UV and GC-MS have been described to enable its accurate quantification. While specific toxicological data is limited, the known hazards of related compounds underscore the importance of safe handling practices. This technical guide serves as a valuable resource for researchers and professionals working with this important chemical intermediate.
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